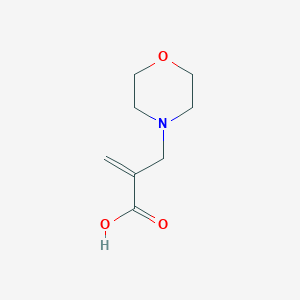

2-(Morpholinomethyl)acrylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(morpholin-4-ylmethyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-7(8(10)11)6-9-2-4-12-5-3-9/h1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZSSKAOSOCVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN1CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439182 | |

| Record name | 2-(Morpholinomethyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4432-44-4 | |

| Record name | 2-(Morpholinomethyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Morpholinomethyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Morpholinomethyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Morpholinomethyl)acrylic acid is a versatile bifunctional molecule integrating a reactive acrylic acid moiety and a tertiary amine in the form of a morpholine ring. This unique structure makes it a valuable building block in polymer chemistry and a compound of interest in pharmaceutical research, particularly in the design of drug delivery systems. Its ability to participate in polymerization reactions while offering a site for pH-dependent protonation lends itself to the creation of "smart" materials that can respond to environmental changes. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in various scientific endeavors.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(morpholin-4-ylmethyl)prop-2-enoic acid | [1][] |

| CAS Number | 4432-44-4 | [1][3] |

| Molecular Formula | C₈H₁₃NO₃ | [1][3] |

| Molecular Weight | 171.19 g/mol | [1] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 113.5-116.5 °C | [4] |

| pKa | 7.59 ± 0.03 (at 23 °C) | [] |

| Purity | ≥ 97% (by NMR) | [4] |

| Storage | 0-8 °C | [4] |

Synthesis and Purification

The primary synthetic route to this compound is the Mannich reaction.[][5] This three-component condensation reaction involves an active hydrogen compound (malonic acid), an aldehyde (formaldehyde), and a secondary amine (morpholine).

Experimental Protocol: Synthesis via Mannich Reaction

While a detailed, step-by-step published protocol specifically for this compound was not found in the search results, a general procedure based on the principles of the Mannich reaction for similar compounds can be outlined.[][6][7]

Reactants:

-

Malonic acid

-

Formaldehyde (typically as a 37% aqueous solution)

-

Morpholine

General Procedure:

-

Morpholine is typically reacted with formaldehyde to form the corresponding Eschenmoser's salt precursor or a reactive iminium ion in situ.

-

Malonic acid is then added to the reaction mixture. The reaction is often carried out in a suitable solvent, such as ethanol or water.

-

The reaction mixture is heated to a specific temperature for a set period to drive the condensation and subsequent decarboxylation.

-

Upon completion, the reaction mixture is cooled, and the product is isolated.

A visual representation of the general Mannich reaction workflow is provided below.

Caption: General workflow for the synthesis of this compound via the Mannich reaction.

Experimental Protocol: Purification by Recrystallization

Purification of the crude product is typically achieved by recrystallization. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

General Procedure:

-

The crude solid is dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol, water, or a mixture).

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly and undisturbed to promote the formation of pure crystals.

-

The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. While specific spectra for this compound were not found, the expected spectral features based on its structure are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylic acid moiety, the methylene protons adjacent to the morpholine nitrogen and the acrylic double bond, and the methylene protons of the morpholine ring.

-

¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbonyl carbon, the olefinic carbons, the methylene carbons of the morpholine ring, and the methylene carbon linking the morpholine and acrylate groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

-

A broad O-H stretching band for the carboxylic acid.

-

A C=O stretching band for the carbonyl group.

-

C=C stretching for the alkene.

-

C-N and C-O-C stretching vibrations from the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The predicted monoisotopic mass is 171.08954 Da.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound. A reverse-phase method would be suitable, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

The general workflow for the analytical characterization of this compound is illustrated below.

Caption: Workflow for the analytical characterization of this compound.

Reactivity and Stability

The reactivity of this compound is dictated by its two primary functional groups: the acrylic acid and the morpholine moiety.

-

Acrylic Acid Moiety: The double bond can undergo addition reactions and is susceptible to polymerization, which is a key feature for its use in creating polymers and hydrogels.[4] The carboxylic acid group can be deprotonated to form a carboxylate salt and can participate in esterification reactions.

-

Morpholine Moiety: As a tertiary amine, the nitrogen atom is basic and can be protonated in acidic conditions, imparting pH-sensitivity to polymers derived from this monomer.[8] The ether linkage within the morpholine ring is generally stable.

Information regarding the specific thermal stability of this compound is limited. However, acrylic acid derivatives can undergo polymerization upon heating, and the morpholine group is stable at elevated temperatures in the absence of oxygen.[8] For long-term storage, it is recommended to keep the compound at 0-8 °C.[4]

Applications in Drug Development

The unique pH-responsive nature of polymers derived from this compound makes them attractive for applications in controlled drug delivery.[4] The morpholine group, with a pKa in the physiological range, can become protonated in acidic environments, leading to changes in the polymer's conformation and swelling behavior. This property can be exploited to design hydrogels that release a therapeutic agent in a pH-dependent manner.

pH-Responsive Drug Release Mechanism

The proposed mechanism for pH-responsive drug release from a hydrogel incorporating this compound is outlined below.

Caption: Proposed mechanism of pH-responsive drug release from a hydrogel containing this compound.

This behavior is particularly advantageous for oral drug delivery systems designed to release their payload in specific regions of the gastrointestinal tract.[9][10][11][12]

Conclusion

This compound is a valuable monomer for the synthesis of functional polymers with applications in coatings, adhesives, and, most notably, in the pharmaceutical field for the development of smart drug delivery systems. Its synthesis via the Mannich reaction is straightforward, and its unique pH-responsive properties offer a versatile platform for creating materials that can respond to biological environments. Further research into its polymerization kinetics, the properties of its corresponding polymers, and its in vivo performance in drug delivery systems will undoubtedly expand its utility in the fields of materials science and medicine.

References

- 1. This compound | C8H13NO3 | CID 10397232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. Mannich reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchwithrowan.com [researchwithrowan.com]

- 10. pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery [frontiersin.org]

- 12. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(Morpholinomethyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-(Morpholinomethyl)acrylic acid, a valuable building block in pharmaceutical and materials science. The document details the core synthetic methodology, presents available quantitative data, and outlines the experimental protocol based on established literature.

Introduction

This compound, also known as 2-(4-morpholinylmethyl)propenoic acid, is a zwitterionic monomer. Its unique structure, incorporating both a polymerizable acrylic acid moiety and a morpholine group, imparts desirable properties such as increased water solubility and biocompatibility to polymers. These characteristics make it a significant compound in the development of hydrogels, drug delivery systems, and other biomedical applications.

Core Synthesis Pathway: The Mannich Reaction

The principal and most widely cited method for the synthesis of this compound is the Mannich reaction.[1] This versatile one-pot, three-component condensation reaction involves an aminoalkylation of an acidic proton. In this specific synthesis, the reactants are:

-

An acidic component: Malonic acid

-

A non-enolizable aldehyde: Formaldehyde

-

A secondary amine: Morpholine

The reaction proceeds through the formation of an Eschenmoser's salt precursor from morpholine and formaldehyde, which then reacts with the enolate of malonic acid. Subsequent decarboxylation leads to the formation of the final product, this compound.

Synthesis Pathway Diagram

The logical flow of the Mannich reaction for the synthesis of this compound can be visualized as follows:

References

A Comprehensive Technical Guide to 2-(Morpholinomethyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-(Morpholinomethyl)acrylic acid, a versatile building block with applications in polymer chemistry and potentially in the biomedical field. This document covers its chemical identity, synthesis, and analytical characterization based on available scientific literature.

Chemical Identification and Properties

This compound is a zwitterionic acrylic acid derivative. Its chemical structure incorporates a morpholine ring, which can enhance solubility and reactivity, making it a valuable monomer in the synthesis of functional polymers.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 4432-44-4 | [] |

| Molecular Formula | C8H13NO3 | [] |

| Molecular Weight | 171.2 g/mol | [] |

| IUPAC Name | 2-(morpholin-4-ylmethyl)prop-2-enoic acid | [] |

| Synonyms | 2-Morpholin-4-ylmethyl-acrylic acid | [] |

| Appearance | White to off-white solid | [] |

| Purity | ≥95% | [] |

Synthesis of this compound

The primary method for synthesizing this compound is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a secondary amine, in this case, morpholine.

A key reference for the synthesis of a range of zwitterionic acrylic acid derivatives, including this compound, is the work by Bellini and Manchester (1998).[] They describe the synthesis via the Mannich reaction of malonic acid, formaldehyde, and a secondary amine.[] While the full detailed experimental protocol from this specific publication could not be accessed for this guide, a general procedure for this type of reaction is outlined below.

General Experimental Protocol: Mannich Reaction

Objective: To synthesize this compound from malonic acid, formaldehyde, and morpholine.

Materials:

-

Malonic acid

-

Formaldehyde (aqueous solution, e.g., 37%)

-

Morpholine

-

Appropriate solvent (e.g., ethanol, water)

-

Acid or base for pH adjustment (if necessary)

-

Apparatus for heating and stirring (e.g., round-bottom flask, condenser, magnetic stirrer, heating mantle)

Procedure:

-

Reaction Setup: A solution of malonic acid is prepared in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Addition of Reagents: Morpholine is added to the solution, followed by the slow addition of formaldehyde. The order of addition may vary depending on the specific protocol. The reaction is typically exothermic and may require cooling.

-

Reaction Conditions: The reaction mixture is then heated to a specific temperature for a set period to ensure the completion of the reaction. The exact temperature and duration would be optimized for this specific synthesis.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled. The product may precipitate out of the solution or require extraction with an organic solvent.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent to yield pure this compound.[2][3][4][5][6]

Figure 1: General Workflow for the Synthesis and Purification of this compound

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For this compound, both ¹H NMR and ¹³C NMR would be used to confirm the presence of the morpholine ring, the acrylic acid moiety, and the methylene bridge.

General ¹H NMR and ¹³C NMR Experimental Protocol:

-

Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

Data Acquisition: The NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Spectral Analysis: The chemical shifts, integration values, and coupling patterns of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of the molecule. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used for more detailed structural assignments.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound. A reversed-phase HPLC method is commonly employed for the analysis of acrylic acid and its derivatives.[8][9]

General HPLC Experimental Protocol:

-

Sample Preparation: A standard solution of the purified compound is prepared in a suitable solvent at a known concentration.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The composition can be isocratic or a gradient.

-

Detection: A UV detector is often used, with the wavelength set to an appropriate value for the chromophore in the molecule (e.g., around 210 nm for the acrylic acid double bond).

-

-

Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is determined by the area percentage of the main peak.

Figure 2: Logical Flow for Analytical Characterization

Caption: A diagram illustrating the analytical workflow for confirming the structure and purity of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. While some acrylic acid and morpholine derivatives have been investigated for various biological activities, including antimicrobial and anti-inflammatory properties, these findings cannot be directly extrapolated to this compound without specific experimental evidence.[10][11][12] Further research is required to determine if this compound possesses any significant biological effects.

Conclusion

This compound, with the CAS number 4432-44-4, is a zwitterionic monomer that can be synthesized via the Mannich reaction. Its characterization is achieved through standard analytical techniques such as NMR and HPLC. While it holds potential as a building block in the development of functional polymers for various applications, its specific biological activities and mechanisms of action remain to be elucidated. This guide provides a foundational understanding of this compound for researchers and professionals in the field of chemical synthesis and drug development.

References

- 2. mt.com [mt.com]

- 3. researchgate.net [researchgate.net]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. publications.iupac.org [publications.iupac.org]

- 8. waters.com [waters.com]

- 9. waters.com [waters.com]

- 10. Antimicrobial activity of poly(acrylic acid) block copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(Morpholinomethyl)acrylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Morpholinomethyl)acrylic acid, a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted and representative data based on the well-characterized spectroscopic features of its constituent functional groups: the morpholine ring and the acrylic acid moiety. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate empirical studies.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are derived from typical ranges for the respective functional groups and may vary based on solvent, concentration, and instrument parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Vinyl (=CH₂) | 5.8 - 6.5 | Singlet (s) | 2H |

| Morpholine (-O-CH ₂-) | ~3.7 | Triplet (t) | 4H |

| Methylene bridge (-C-CH ₂-N-) | ~3.3 | Singlet (s) | 2H |

| Morpholine (-N-CH ₂-) | ~2.9 | Triplet (t) | 4H |

| Carboxylic acid (-COOH ) | 10 - 13 | Broad Singlet (br s) | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C OOH) | 168 - 175 |

| Vinylic (C =CH₂) | 135 - 145 |

| Vinylic (=C H₂) | 125 - 135 |

| Morpholine (-O-C H₂-) | ~67 |

| Methylene bridge (-C-C H₂-N-) | ~55 |

| Morpholine (-N-C H₂-) | ~46 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic acid) | 1700 - 1730 | Strong |

| C=C stretch (Vinyl) | 1620 - 1680 | Medium |

| C-N stretch (Amine) | 1000 - 1250 | Medium |

| C-O stretch (Ether) | 1070 - 1150 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]+• | 171.09 | Molecular ion |

| [M+H]+ | 172.09 | Protonated molecule |

| [M-H]- | 170.08 | Deprotonated molecule |

| C₄H₁₀NO+ | 88.08 | Fragment corresponding to the morpholine methylene cation |

| C₃H₃O₂- | 71.01 | Fragment corresponding to the acrylate anion |

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: A generalized workflow for spectroscopic analysis.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)

-

NMR tube (5 mm)

-

Pipette

Protocol:

-

Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer the solution to an NMR tube using a pipette.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H spectrum, typically using a standard pulse program. Key parameters to set include the number of scans, acquisition time, and relaxation delay.

-

Acquire the ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans will be required. A proton-decoupled pulse program is standard.

-

Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak or an internal standard like TMS).

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities for all signals in both spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (a small amount, ~1-2 mg)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Protocol (using ATR):

-

Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

-

Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Process the spectrum using the spectrometer software. This may include baseline correction and peak picking.

-

Clean the ATR crystal and press arm thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Materials:

-

This compound

-

Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)

-

Solvent for ESI (e.g., methanol, acetonitrile, water with a small amount of formic acid or ammonium acetate)

-

Sample vials

Protocol (using ESI):

-

Prepare a dilute solution of this compound in a suitable solvent system (e.g., 1 mg/mL in methanol/water).

-

Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

-

If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

-

Process and analyze the resulting mass spectra to determine the mass-to-charge ratios of the parent ion and any significant fragment ions.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. Researchers are encouraged to use these predicted data and protocols as a starting point for their own empirical investigations.

2-(Morpholinomethyl)acrylic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-(Morpholinomethyl)acrylic acid, a versatile monomer with applications in polymer synthesis and biomedical fields. Due to its morpholine group and acrylic acid functionality, understanding its physicochemical properties is crucial for formulation development, reaction optimization, and ensuring product shelf-life. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the expected solubility and stability characteristics based on its chemical structure and provides detailed experimental protocols for their determination.

Core Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃NO₃ | General chemical databases |

| Molecular Weight | 171.20 g/mol | General chemical databases |

| pKa | 7.59 ± 0.03 at 23°C | [Bellini MP, et al., 1998] |

| Appearance | White to off-white solid | [Chem-Impex] |

Solubility Profile

The presence of a morpholine ring, a tertiary amine, and a carboxylic acid group suggests that this compound is a zwitterionic compound with pH-dependent aqueous solubility. The morpholine moiety generally enhances water solubility.

Predicted Solubility

Based on the structure and the properties of related compounds like acrylic acid, the following solubility characteristics can be anticipated:

-

Aqueous Solubility: Expected to be soluble in water. The solubility will be significantly influenced by pH. At its isoelectric point, the solubility will be at its minimum. At pH values below its pKa (e.g., acidic conditions), the carboxylate group will be protonated, and the morpholine nitrogen will be protonated, leading to a net positive charge and likely increased solubility. At pH values above its pKa (e.g., basic conditions), the carboxylic acid will be deprotonated, and the morpholine nitrogen will be neutral, resulting in a net negative charge and likely good solubility.

-

Organic Solvent Solubility: Based on the solubility of poly(acrylic acid), it is anticipated to be soluble in polar protic solvents like methanol and ethanol. Solubility in less polar solvents like tetrahydrofuran (THF) may be possible. It is expected to have low solubility in non-polar solvents such as hexane and may precipitate from solvents like ether and acetone.

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility of this compound, the following shake-flask method can be employed.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water at various pH values, methanol, ethanol, THF, acetone, hexane).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Table for Reporting Solubility Data:

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) |

| Purified Water | 25 | 2.0 | |

| Purified Water | 25 | 7.4 | |

| Purified Water | 25 | 9.0 | |

| Methanol | 25 | N/A | |

| Ethanol | 25 | N/A | |

| Tetrahydrofuran | 25 | N/A | |

| Acetone | 25 | N/A | |

| Hexane | 25 | N/A |

Stability Profile

The stability of this compound is critical for its handling, storage, and application. Potential degradation pathways include hydrolysis of the acrylic acid moiety, oxidation of the morpholine ring, and polymerization of the acrylic group, especially under heat or light.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following protocols are adapted from established stability testing guidelines.

Experimental Workflow for Forced Degradation:

Caption: Workflow for Forced Degradation Studies.

Detailed Methodologies:

-

Acid Hydrolysis:

-

Prepare a solution of this compound in 0.1 M hydrochloric acid.

-

Incubate the solution at an elevated temperature (e.g., 60°C).

-

Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound in 0.1 M sodium hydroxide.

-

Incubate the solution at an elevated temperature (e.g., 60°C).

-

Withdraw samples at specified intervals.

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature, protected from light.

-

Withdraw samples at specified intervals for analysis.

-

-

Thermal Degradation:

-

Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C).

-

Analyze samples at predetermined time points.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples after exposure.

-

Table for Reporting Stability Data:

| Stress Condition | Time (hours) | Initial Assay (%) | Assay (%) | Degradation (%) | No. of Degradants |

| 0.1 M HCl (60°C) | 0 | ||||

| 2 | |||||

| 8 | |||||

| 24 | |||||

| 0.1 M NaOH (60°C) | 0 | ||||

| 2 | |||||

| 8 | |||||

| 24 | |||||

| 3% H₂O₂ (RT) | 0 | ||||

| 2 | |||||

| 8 | |||||

| 24 |

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways can be hypothesized.

Caption: Hypothetical Degradation Pathways.

Analytical Methodology

A stability-indicating HPLC method is crucial for the accurate quantification of this compound and its degradation products.

Recommended HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be away from the pKa) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a suitable wavelength (to be determined by UV scan, likely around 210 nm for the acrylic acid chromophore).

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Workflow for Analytical Method Development:

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is limited in the public domain, the provided protocols and theoretical considerations will enable researchers and drug development professionals to generate the necessary data for their specific applications. The zwitterionic nature of the molecule suggests a strong pH-dependence on its aqueous solubility, and its acrylic and morpholine functionalities are key to its potential degradation pathways. A systematic approach using the described experimental designs and analytical methods will ensure a thorough characterization of this important chemical entity.

Potential Applications of 2-(Morpholinomethyl)acrylic Acid in Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Morpholinomethyl)acrylic acid is a versatile zwitterionic monomer that holds significant promise in the field of polymer chemistry. Its unique structure, incorporating a morpholine ring and a carboxylic acid group, imparts valuable properties to the resulting polymers, including pH-responsiveness, enhanced solubility, and improved biocompatibility. These characteristics make polymers derived from this compound attractive candidates for a range of advanced applications, particularly in the biomedical field for drug delivery and tissue engineering, as well as in the development of specialized coatings and adhesives. This technical guide provides an in-depth overview of the synthesis, polymerization, and potential applications of this functional monomer, including detailed experimental protocols and characterization techniques, based on established methodologies for similar acrylic acid derivatives.

Introduction

The field of functional polymers is continuously evolving, with a growing demand for materials that exhibit specific responses to environmental stimuli. Among these, pH-responsive polymers have garnered considerable attention due to their potential in a variety of applications, from targeted drug delivery to smart coatings. This compound emerges as a monomer of interest in this domain. The presence of both a basic morpholine group and an acidic carboxylic acid group within the same molecule confers a zwitterionic character, leading to polymers with distinct pH-dependent properties.[1][2]

Polymers based on this compound can enhance mechanical properties and thermal stability, making them suitable for use in coatings and adhesives.[1] Their unique structure is also beneficial for developing drug delivery systems, where they can improve the solubility and bioavailability of therapeutic agents.[1] Furthermore, the biocompatibility and ability to form hydrogels make these polymers appealing for tissue engineering applications.[1]

Monomer Synthesis

The synthesis of this compound can be achieved through a Mannich reaction. This well-established organic reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. In this specific case, the synthesis would typically involve the reaction of malonic acid, formaldehyde, and morpholine.

Polymerization of this compound

Polymers of this compound can be synthesized through various polymerization techniques, with free-radical polymerization being a common and versatile method for acrylic monomers. The polymerization is typically carried out in a suitable solvent, using a free-radical initiator to start the reaction. The choice of initiator and solvent, along with reaction conditions such as temperature and monomer concentration, will influence the final properties of the polymer, including molecular weight and polydispersity.

General Experimental Protocol for Free-Radical Polymerization

The following protocol is a representative example of how the free-radical polymerization of a zwitterionic acrylic monomer like this compound could be performed.

Materials:

-

This compound (monomer)

-

2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or other suitable free-radical initiator

-

Deionized water (or other appropriate solvent)

-

Nitrogen gas

-

Dialysis tubing (for purification)

-

Freeze-dryer

Procedure:

-

Monomer Solution Preparation: Dissolve a specific amount of this compound in deionized water in a reaction vessel to achieve the desired monomer concentration.

-

Initiator Solution Preparation: In a separate container, dissolve the required amount of the free-radical initiator in deionized water.

-

Deoxygenation: Purge the monomer solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

-

Initiation: Under a nitrogen atmosphere, add the initiator solution to the monomer solution.

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and maintain the temperature with constant stirring for a specified period (e.g., 4-24 hours).

-

Termination: Cool the reaction mixture to room temperature to stop the polymerization.

-

Purification: Transfer the polymer solution into dialysis tubing and dialyze against deionized water for several days to remove unreacted monomer and initiator.

-

Isolation: Freeze-dry the purified polymer solution to obtain the final polymer as a solid.

Quantitative Data on Polymerization

Due to the limited availability of specific quantitative data for the polymerization of this compound in publicly accessible literature, the following table presents a hypothetical set of experimental conditions and potential outcomes. This table is intended to serve as a template for researchers to document their own experimental results and to illustrate the key parameters that influence the characteristics of the resulting polymer.

| Run | Monomer Conc. (mol/L) | Initiator | Initiator Conc. (mol %) | Temp. (°C) | Time (h) | Mn ( g/mol ) | PDI |

| 1 | 0.5 | V-50 | 1.0 | 70 | 8 | 25,000 | 1.8 |

| 2 | 1.0 | V-50 | 1.0 | 70 | 8 | 50,000 | 1.9 |

| 3 | 0.5 | V-50 | 0.5 | 70 | 8 | 40,000 | 1.7 |

| 4 | 0.5 | V-50 | 1.0 | 60 | 12 | 22,000 | 1.9 |

| 5 | 0.5 | APS | 1.0 | 70 | 8 | 28,000 | 1.8 |

Mn = Number-average molecular weight; PDI = Polydispersity Index; V-50 = 2,2'-Azobis(2-methylpropionamidine) dihydrochloride; APS = Ammonium persulfate.

Polymer Characterization

The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and physical properties.

Structural Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization of the monomer by observing the disappearance of the C=C bond absorption and the presence of the characteristic functional groups of the polymer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.

Molecular Weight Determination

-

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

Thermal Analysis

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

Potential Applications

The unique properties of polymers derived from this compound open up a wide range of potential applications:

-

Drug Delivery: The pH-responsive nature of these polymers can be exploited to design "smart" drug delivery systems that release their payload in response to specific pH changes in the body, such as in the acidic environment of a tumor or at different locations in the gastrointestinal tract.

-

Tissue Engineering: The ability to form hydrogels, coupled with their expected biocompatibility, makes these polymers promising materials for creating scaffolds that can support cell growth and tissue regeneration.[1]

-

Coatings and Adhesives: The morpholine group can enhance adhesion to various substrates, and the overall polymer structure can contribute to improved flexibility and durability in coatings and adhesives.[1]

-

Textiles: These polymers can be used to treat textiles to impart water-repellent and stain-resistant properties.[1]

-

Surface Modification: Surfaces of biomedical devices can be modified with these polymers to improve their biocompatibility and promote cell attachment and growth.[1]

Visualizing the Workflow

The general workflow for the synthesis and characterization of polymers based on this compound can be visualized as follows:

Caption: General workflow for the synthesis and characterization of poly(this compound).

Conclusion

This compound is a promising functional monomer for the development of advanced polymers with a wide array of potential applications. Its zwitterionic nature and the resulting pH-responsiveness of its polymers make it particularly suitable for biomedical applications such as controlled drug delivery and tissue engineering. Further research into the controlled polymerization of this monomer and a detailed investigation of the structure-property relationships of the resulting polymers will be crucial in fully realizing its potential. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the exciting possibilities offered by this versatile monomer.

References

Discovery and history of 2-(Morpholinomethyl)acrylic acid

An In-depth Whitepaper on the Discovery, Synthesis, and Applications for Researchers, Scientists, and Drug Development Professionals.

Introduction

2-(Morpholinomethyl)acrylic acid, also known as 2-morpholin-4-ylmethyl-acrylic acid, is a zwitterionic derivative of acrylic acid. Its unique structure, incorporating a morpholine ring, imparts valuable properties such as high water solubility and buffering capacity in the neutral to basic pH range. These characteristics have led to its use in specialized biochemical applications and as a functional monomer in the synthesis of advanced polymers for the biomedical field. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, with a focus on experimental protocols and quantitative data relevant to researchers and drug development professionals.

Discovery and History

The synthesis and characterization of this compound were first described in a 1998 publication by M.P. Bellini and K.L. Manchester in the journal Electrophoresis. The primary motivation for its creation was the development of a series of zwitterionic acrylic acid derivatives to serve as buffers for isoelectric focusing in immobilized pH gradients (IPGs).[] This work established the foundational synthesis route for this compound and identified its key physicochemical properties, such as its pKa value.

Synthesis of this compound

The primary method for synthesizing this compound is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (malonic acid), an aldehyde (formaldehyde), and a secondary amine (morpholine).[]

General Experimental Protocol: Mannich Reaction

-

Reaction Setup: A reaction vessel equipped with a stirrer and a reflux condenser is charged with malonic acid and a suitable solvent, such as ethanol or water.

-

Addition of Reactants: Morpholine is added to the solution, followed by the slow addition of an aqueous solution of formaldehyde. The molar ratios of the reactants are crucial and should be carefully controlled.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and decarboxylation steps. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield this compound as a white solid.

-

Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry.

Reaction Mechanism

The Mannich reaction for the synthesis of this compound proceeds through the formation of a morpholino- N-methylol intermediate, which then reacts with the enol form of malonic acid. Subsequent decarboxylation yields the final product.

Physicochemical Properties

The key physicochemical property of this compound is its pKa value, which determines its buffering range.

| Property | Value | Reference |

| pKa | 7.59 ± 0.03 (at 23 °C) | [] |

| CAS Number | 4432-44-4 | |

| Molecular Formula | C8H13NO3 | |

| Molecular Weight | 171.19 g/mol |

Applications

Zwitterionic Buffer

As originally intended, this compound is an effective zwitterionic buffer for isoelectric focusing, particularly in the neutral to alkaline pH range.[] Its zwitterionic nature ensures good buffering capacity with minimal interference in electrophoretic systems.

Polymer Synthesis

This compound serves as a functional monomer in the synthesis of "smart" polymers, particularly hydrogels, for biomedical applications. The presence of the morpholine group and the carboxylic acid group imparts pH-responsiveness and biocompatibility to the resulting polymers.

-

Drug Delivery: Hydrogels synthesized from acrylic acid derivatives, including those with morpholine moieties, are extensively studied for controlled drug release applications. The swelling and drug release characteristics of these hydrogels can be tuned by altering the pH of the surrounding environment.

-

Biomaterials and Tissue Engineering: The biocompatibility and water-absorbing properties of polymers containing this compound make them suitable for use in tissue engineering scaffolds and other biomaterials.

Quantitative Data for Acrylic Acid-Based Polymers

While specific quantitative data for polymers synthesized exclusively from this compound is limited in the readily available literature, the following table outlines typical characterization data for acrylic acid-based hydrogels used in drug delivery. Researchers can expect polymers derived from this compound to be evaluated using these parameters.

| Parameter | Typical Range/Value | Method of Analysis |

| Molecular Weight (Mw) | 10 - 1,000 kDa | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.1 - 2.5 | Gel Permeation Chromatography (GPC) |

| Swelling Ratio | 100% - >1000% | Gravimetric analysis |

| Drug Loading Efficiency | 50% - 95% | UV-Vis Spectroscopy, HPLC |

| In Vitro Drug Release | Varies (pH-dependent) | Dissolution testing with UV-Vis or HPLC |

Experimental and Application Workflow

The general workflow from the synthesis of this compound to its application in a drug delivery system is illustrated below.

Conclusion

This compound is a versatile zwitterionic monomer with established applications in biochemical separation techniques and growing potential in the field of biomedical polymers. Its synthesis via the Mannich reaction is well-documented in principle, and its unique pH-responsive properties make it an attractive building block for the development of "smart" drug delivery systems and other advanced biomaterials. Further research into the characterization of polymers derived from this monomer will undoubtedly expand its utility and application in the scientific and pharmaceutical industries.

References

In-Depth Technical Guide to the Safety and Handling of 2-(Morpholinomethyl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific toxicological and handling data is available for 2-(Morpholinomethyl)acrylic acid. The following guidelines are based on available safety data sheets, information on related acrylic acid and morpholine compounds, and general laboratory safety principles. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.

Chemical and Physical Properties

This section summarizes the known physical and chemical properties of this compound. This data is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₃ | PubChem[1] |

| Molecular Weight | 171.19 g/mol | PubChem[1] |

| IUPAC Name | 2-(morpholin-4-ylmethyl)prop-2-enoic acid | PubChem[1] |

| CAS Number | 4432-44-4 | PubChem[1] |

| Appearance | White to off-white solid | Chem-Impex[2] |

| pKa | 7.59 ± 0.03 (23 °C) | BOC Sciences[] |

Hazard Identification and GHS Classification

Understanding the hazards associated with this compound is fundamental to its safe handling. The following table outlines its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound. The following PPE is recommended based on the hazards of related acrylic compounds.[4][5]

| Protection Type | Recommended Equipment | Specifications |

| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles are mandatory. A full-face shield should be worn when there is a risk of splashing.[5] |

| Skin Protection | Chemical-resistant gloves and lab coat | Nitrile or butyl rubber gloves are recommended.[6] A fully buttoned lab coat should be worn. |

| Respiratory Protection | NIOSH-approved respirator | Required when working outside of a fume hood or when engineering controls are insufficient to maintain exposure below acceptable limits.[6] |

Experimental Protocols

Detailed procedures for handling, storage, and emergencies are critical for maintaining a safe laboratory environment. The following protocols are based on best practices for handling acrylic acid and its derivatives.

Handling and Storage

-

Handling:

-

Use this compound only in a well-ventilated area, preferably within a certified chemical fume hood.[7]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin, eyes, and clothing.[8]

-

Ground and bond containers and receiving equipment to prevent static discharge.[9]

-

Use non-sparking tools.[9]

-

-

Storage:

Spill Cleanup Protocol

This protocol outlines the steps for managing a small-scale spill of this compound in a laboratory setting. For large spills, evacuate the area and contact emergency services.

-

Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

-

Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

-

Don PPE: Put on the appropriate personal protective equipment as outlined in Section 3.

-

Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite or sand.[11] For solid spills, carefully cover the material to prevent dust generation.

-

Neutralization (for acidic spills): Cautiously neutralize with a suitable agent like sodium bicarbonate, working from the outside in.[12] Use pH paper to confirm neutralization.

-

Absorption: Absorb the spilled material with an inert absorbent.

-

Collection: Carefully scoop the absorbed material and any contaminated debris into a clearly labeled, sealable waste container.

-

Decontamination: Clean the spill area with a detergent and water solution. Collect the cleaning materials for disposal as hazardous waste.

-

Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

-

Eye Contact:

-

Skin Contact:

-

Immediately remove contaminated clothing.

-

Wash the affected area with plenty of soap and water for at least 15 minutes.[13]

-

Seek medical attention if irritation persists.

-

-

Inhalation:

-

Move the person to fresh air.

-

If breathing is difficult, provide oxygen.

-

If the person is not breathing, begin artificial respiration.

-

Seek immediate medical attention.[14]

-

-

Ingestion:

-

Do NOT induce vomiting.

-

Rinse mouth with water.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.[13]

-

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a designated, properly labeled, and sealed container.

-

Do not mix with incompatible wastes.

-

For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses of the container must be collected as hazardous waste.[15]

-

Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Mandatory Visualizations

The following diagrams provide visual workflows for key safety and emergency procedures.

References

- 1. This compound | C8H13NO3 | CID 10397232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. leelinework.com [leelinework.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. lobachemie.com [lobachemie.com]

- 10. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 11. qmul.ac.uk [qmul.ac.uk]

- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. bharatpetroleum.in [bharatpetroleum.in]

- 15. policies.dartmouth.edu [policies.dartmouth.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Poly(2-(Morpholinomethyl)acrylic acid) via Free Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed framework for the synthesis of poly(2-(Morpholinomethyl)acrylic acid), a functional polymer with potential applications in drug delivery and biomedical fields. The protocol outlines a general method for free radical polymerization of the this compound monomer. While specific experimental data for this polymer is not widely available in published literature, this document presents a representative protocol derived from established methods for similar acrylic monomers. The provided methodologies for polymerization and characterization, including Gel Permeation Chromatography (GPC), Fourier Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offer a robust starting point for researchers. The included data tables showcase typical results that would be obtained from these characterization techniques.

Introduction

Poly(this compound) is a synthetic polymer featuring a tertiary amine (morpholine) and a carboxylic acid group. This combination of functionalities imparts a pH-responsive character to the polymer, making it an attractive candidate for various biomedical applications, particularly in the realm of drug delivery. The morpholine group can be protonated at lower pH, leading to changes in polymer conformation and solubility, which can be exploited for controlled release of therapeutic agents. Free radical polymerization is a common and versatile method for the synthesis of vinyl polymers like poly(acrylic acid) and its derivatives.[1][2] This technique allows for the straightforward production of high molecular weight polymers.

Experimental Protocols

Materials

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

N,N-Dimethylformamide (DMF) (solvent)

-

Diethyl ether (non-solvent for precipitation)

-

Deionized water

-

Nitrogen gas (for inert atmosphere)

Protocol 1: Free Radical Polymerization of this compound

This protocol describes a solution polymerization method. Researchers should note that optimization of parameters such as initiator concentration, monomer concentration, temperature, and reaction time may be necessary to achieve desired polymer characteristics.

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound (e.g., 5 g, 29.2 mmol) in DMF (e.g., 20 mL).

-

Add the free radical initiator, AIBN (e.g., 0.048 g, 0.29 mmol, 1 mol% with respect to the monomer).

-

-

Inert Atmosphere:

-

Purge the reaction mixture with dry nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

-

Polymerization:

-

Immerse the flask in a preheated oil bath at 70 °C.

-

Allow the reaction to proceed under a nitrogen atmosphere with continuous stirring for 24 hours.

-

-

Purification:

-

After the reaction, cool the flask to room temperature.

-

Precipitate the polymer by slowly adding the viscous reaction mixture to a large excess of cold diethyl ether (e.g., 200 mL) with vigorous stirring.

-

Collect the precipitated white polymer by filtration.

-

Wash the polymer multiple times with diethyl ether to remove any unreacted monomer and initiator.

-

Dry the purified polymer in a vacuum oven at 40 °C to a constant weight.

-

Protocol 2: Polymer Characterization

2.1 Molecular Weight and Polydispersity Determination by Gel Permeation Chromatography (GPC)

-

Instrumentation: A GPC system equipped with a refractive index (RI) detector.

-

Columns: Suitable columns for polar polymers (e.g., PSS SUPREMA).[3]

-

Mobile Phase: A solution of 0.1 M NaNO₃ in deionized water is a common mobile phase for water-soluble polymers.

-

Calibration: Use poly(acrylic acid) standards of known molecular weights to generate a calibration curve.

-

Sample Preparation: Dissolve a small amount of the synthesized poly(this compound) in the mobile phase (e.g., 1-2 mg/mL) and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the GPC chromatogram using the calibration curve.

2.2 Structural Characterization by Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet of the dried polymer or cast a thin film from a solution.

-

Analysis: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Expected Peaks:

-

Broad O-H stretch from the carboxylic acid group (~3400-2500 cm⁻¹).

-

C-H stretching vibrations from the polymer backbone and morpholine ring (~2950-2850 cm⁻¹).

-

Strong C=O stretch from the carboxylic acid group (~1710 cm⁻¹).

-

C-N stretching from the morpholine ring (~1115 cm⁻¹).

-

C-O-C stretching from the morpholine ring.

-

2.3 Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve the polymer in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

Analysis: Record ¹H NMR and ¹³C NMR spectra.

-

Expected ¹H NMR Signals:

-

Broad signals corresponding to the polymer backbone protons.

-

Signals corresponding to the methylene protons of the morpholine ring.

-

A signal for the proton of the carboxylic acid group (may be broad or exchange with D₂O).

-

-

Expected ¹³C NMR Signals:

-

Signals for the carbonyl carbon of the carboxylic acid.

-

Signals for the carbons in the polymer backbone.

-

Signals for the carbons of the morpholine ring.

-

Data Presentation

The following tables present representative data that would be obtained from the characterization of poly(this compound) synthesized via the described protocol.

Table 1: Molecular Weight and Polydispersity Data

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| P(MMAA)-01 | 25,000 | 55,000 | 2.2 |

| P(MMAA)-02 | 35,000 | 73,500 | 2.1 |

Mn: Number-average molecular weight; Mw: Weight-average molecular weight; PDI: Polydispersity Index. Data are representative and will vary based on specific reaction conditions.

Table 2: FTIR Spectroscopy Peak Assignments

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 (broad) | O-H stretch (carboxylic acid) |

| ~2920, 2850 | C-H stretch |

| ~1715 | C=O stretch (carboxylic acid) |

| ~1450 | C-H bend |

| ~1115 | C-N stretch (morpholine) |

Table 3: ¹H NMR Spectroscopy Chemical Shift Assignments (in D₂O)

| Chemical Shift (ppm) | Assignment |

| 1.5 - 2.5 | Polymer backbone (-CH₂-CH-) |

| 2.8 - 3.2 | -CH₂-N- (morpholine) |

| 3.6 - 4.0 | -CH₂-O- (morpholine) |

Note: The carboxylic acid proton is typically not observed in D₂O due to proton exchange.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Caption: General mechanism of free radical polymerization.

Applications in Drug Development

The unique pH-responsive nature of poly(this compound) makes it a promising material for various drug delivery applications. The morpholine moiety provides a pKa in a physiologically relevant range, allowing the polymer to transition from a collapsed, hydrophobic state at neutral or basic pH to a soluble, hydrophilic state at acidic pH. This property can be harnessed for:

-

Targeted Drug Delivery: Formulating the polymer into nanoparticles or micelles that are stable in the bloodstream (pH ~7.4) but disassemble in the acidic microenvironment of tumors or endosomes, releasing their drug payload.

-

Oral Drug Delivery: Protecting acid-labile drugs from the harsh environment of the stomach and promoting their release in the more neutral pH of the intestine.

-

Gene Delivery: The cationic nature of the protonated polymer can facilitate the complexation with negatively charged nucleic acids (DNA, siRNA) to form polyplexes for gene delivery.

Further research and characterization are necessary to fully elucidate the potential of this polymer in these and other drug development applications. The protocols and information provided herein serve as a foundational guide for researchers to synthesize and evaluate poly(this compound) for their specific needs.

References

Application Notes and Protocols for the Synthesis of 2-(Morpholinomethyl)acrylic acid via Mannich Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Morpholinomethyl)acrylic acid is a versatile building block in organic synthesis, finding applications in the development of polymers, adhesives, and specialty chemicals. Its structure, incorporating a morpholine moiety, can enhance solubility and reactivity, making it a valuable monomer for creating materials with tailored properties.[1] The synthesis of this compound is typically achieved through a Mannich reaction, a three-component condensation involving a compound with an active hydrogen, an aldehyde, and a secondary amine.[2][3]

This document provides a detailed protocol for the synthesis of this compound, leveraging a variation of the Mannich reaction that utilizes malonic acid as the active hydrogen source, formaldehyde as the aldehyde, and morpholine as the secondary amine. This approach is advantageous as it proceeds through a decarboxylation step to yield the desired α-substituted acrylic acid.

Reaction Principle

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2] In this specific synthesis, the reaction proceeds through the following key steps:

-

Formation of the Eschenmoser salt precursor: Morpholine reacts with formaldehyde to form an electrophilic iminium ion (Mannich intermediate).

-

Nucleophilic attack: The enol form of malonic acid acts as a nucleophile and attacks the iminium ion.

-

Decarboxylation: The resulting intermediate readily undergoes decarboxylation upon heating to afford the final product, this compound.

Quantitative Data Summary

While specific yields can vary based on reaction scale and purification efficiency, the following table summarizes typical quantitative data for this type of Mannich reaction.

| Parameter | Value | Notes |

| Molar Ratio (Malonic Acid:Formaldehyde:Morpholine) | 1 : 1.1 : 1.1 | A slight excess of formaldehyde and morpholine is often used to ensure complete consumption of the limiting reagent. |

| Typical Yield | 70-85% | Based on malonic acid as the limiting reagent. Yields are highly dependent on purification methods. |

| Reaction Temperature | 80-100 °C | Reflux conditions are typically employed to drive the reaction and facilitate decarboxylation. |

| Reaction Time | 2-4 hours | Monitored by Thin Layer Chromatography (TLC) for the disappearance of starting material. |

| Purity (after purification) | >98% | Achievable through recrystallization. |

Experimental Protocol

Materials and Reagents

-

Malonic Acid (CH₂(COOH)₂)

-

Formaldehyde (37% solution in water)

-

Morpholine (C₄H₉NO)

-

Ethanol (or other suitable solvent)

-

Hydrochloric Acid (HCl) for pH adjustment (optional)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Deionized Water

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

-

Buchner funnel and filter paper

-

pH meter or pH paper

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.0 eq) in a minimal amount of ethanol.

-

Addition of Reagents: To the stirred solution, add morpholine (1.1 eq) dropwise. A slight exotherm may be observed.

-

Formaldehyde Addition: Following the addition of morpholine, add formaldehyde solution (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-100 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification:

-

The crude product can be purified by recrystallization. Dissolve the residue in a minimal amount of hot water or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the white crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the purified this compound in a vacuum oven.

-

Visualizations

Reaction Mechanism

Caption: Mechanism of the Mannich reaction for the synthesis of this compound.

Experimental Workflow

References

Application Notes and Protocols for 2-(Morpholinomethyl)acrylic acid in Hydrogel Formation for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and ability to encapsulate therapeutic agents make them ideal candidates for drug delivery systems. Stimuli-responsive hydrogels, which undergo physicochemical changes in response to external stimuli such as pH, temperature, or enzymes, are of particular interest for targeted and controlled drug release.

This document provides detailed application notes and protocols for the use of 2-(Morpholinomethyl)acrylic acid, a pH-sensitive monomer, in the formation of hydrogels for drug delivery applications. The presence of the morpholino group, with a pKa around 7.6, imparts a cationic character at physiological and slightly acidic pH, leading to pH-dependent swelling behavior. The acrylic acid backbone provides a robust and biocompatible matrix. The combination of these moieties allows for the development of "smart" hydrogels that can respond to the pH gradients found in the body, such as in the gastrointestinal tract or tumor microenvironments, to trigger drug release. While direct studies on hydrogels exclusively from this compound for drug delivery are limited, the protocols and data presented here are based on established principles of acrylic acid-based hydrogels and the known pH-responsive behavior of morpholino-containing polymers.[1][2][3][4][5]

Key Features and Applications

-

pH-Responsive Swelling: The morpholino group's protonation at lower pH values leads to electrostatic repulsion between polymer chains, causing increased swelling and subsequent drug release.[1][2]

-

Targeted Drug Delivery: This pH sensitivity can be exploited for targeted drug delivery to specific sites with altered pH, such as the acidic environment of tumors or the varying pH of the gastrointestinal tract.

-

Controlled Release: The cross-linking density and monomer concentration can be modulated to control the rate and duration of drug release.

-

Biocompatibility: Acrylic acid-based hydrogels are generally considered biocompatible, making them suitable for in vivo applications.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

The synthesis of this compound can be achieved via a Mannich reaction involving malonic acid, formaldehyde, and morpholine.[]

Materials:

-

Malonic acid

-

Formaldehyde (37% aqueous solution)

-

Morpholine

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-